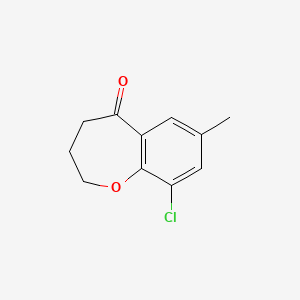
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride
Descripción general
Descripción
“2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2O . It is also known by its CAS number 1044707-11-0 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” consists of a piperazine ring attached to a propanol group with a methyl substituent . The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H .
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
The compound has been studied for its potential as an antiproliferative agent . Derivatives of this compound have shown activity against various human cancer cell lines, suggesting that it could be a promising candidate for cancer treatment. For instance, certain derivatives exhibited good activity on all cell lines except K562, indicating the potential for further research as an anticancer agent .
Antibacterial Activity
Some derivatives of “2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride” have been synthesized and evaluated for their antibacterial activity . These compounds have shown effectiveness against bacteria such as Bacillus subtilis and Staphylococcus aureus, with one compound demonstrating a minimum inhibitory concentration (MIC) of 500 µg/mL .
Drug Design and Discovery
The compound’s derivatives are valuable in drug design and discovery . They have been characterized by various spectral studies and assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This process is crucial for identifying new pharmacologically active compounds that can be developed into drugs .
Apoptosis Induction in Cancer Cells
Research has indicated that certain derivatives can induce apoptosis in cancer cells. For example, a study showed that a specific derivative induced apoptosis in BT-474 cells, a breast cancer cell line. This suggests that the compound could be used to develop treatments that target cancer cells for programmed cell death .
α1-Adrenergic Receptor Affinity
The compound has been analyzed for its affinity to the α1-adrenergic receptor, which is significant for conditions related to vascular resistance and blood pressure regulation . Studies involving docking simulations and molecular dynamics have provided insights into the compound’s therapeutic potential in this area .
Multitargeted Therapy
The compound’s derivatives have been discussed in the context of multitargeted therapy . This approach is becoming increasingly important in the era of precision medicine, where drugs that can interact with multiple targets are valued for their ability to treat complex diseases .
Propiedades
IUPAC Name |
2-methyl-1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,11)7-10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUXICBRWEDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



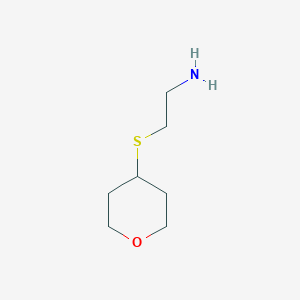
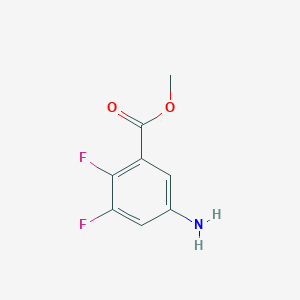
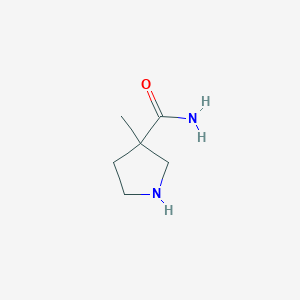
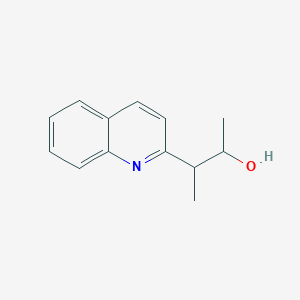
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)


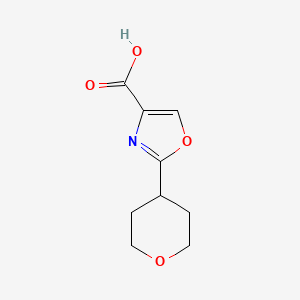

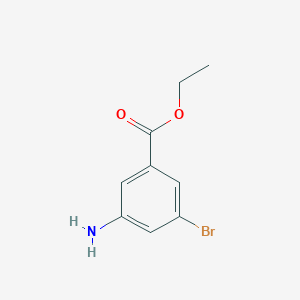

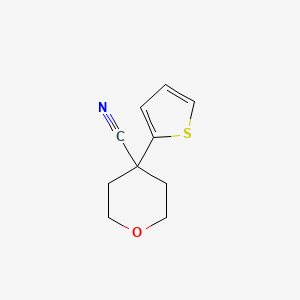
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
